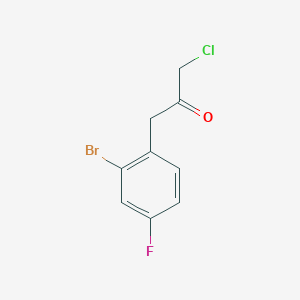

1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one

Description

Properties

Molecular Formula |

C9H7BrClFO |

|---|---|

Molecular Weight |

265.50 g/mol |

IUPAC Name |

1-(2-bromo-4-fluorophenyl)-3-chloropropan-2-one |

InChI |

InChI=1S/C9H7BrClFO/c10-9-4-7(12)2-1-6(9)3-8(13)5-11/h1-2,4H,3,5H2 |

InChI Key |

YVNQETGSRRNXMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Acetylation and Bromination of 4-Fluoroaniline

One of the most robust methods to obtain 2-bromo-4-fluoroacetanilide, a key intermediate, involves:

- Starting from 4-fluoroaniline.

- Acetylation with acetic anhydride in glacial acetic acid at 50–110 °C to form 4-fluoroacetanilide.

- Bromination using hydrobromic acid (HBr) and an oxidizing agent such as hydrogen peroxide (H2O2), sodium hypochlorite, sodium hypobromite, or peracetic acid at 30–60 °C to selectively brominate the ortho position relative to the acetamide group, yielding 2-bromo-4-fluoroacetanilide.

This method replaces elemental bromine with hydrobromic acid as the bromination reagent, reducing the formation of dibromo impurities and increasing yield of the mono-bromo product.

Table 1: Typical Reaction Conditions for Bromination

| Parameter | Range/Value |

|---|---|

| Starting Material | 4-Fluoroaniline |

| Acetylation Temperature | 50–110 °C |

| Bromination Reagents | HBr + H2O2 (oxidant) |

| Bromination Temperature | 30–60 °C |

| Molar Ratios (4-fluoroaniline:HBr:oxidant) | 1 : 1.0–2.0 : 1.0–3.5 |

| Reaction Time | 1–3 hours |

- Mono-bromo product yield typically exceeds 90%.

- Dibromo byproduct less than 0.1% under optimized conditions.

- After bromination, purification involves sodium bisulfite decolorization, crystallization from aqueous ethanol, and washing steps to enhance purity.

Introduction of the 3-Chloropropan-2-one Side Chain

Halogenated Propanone Synthesis

The 3-chloropropan-2-one moiety can be introduced via halogenation of propanone derivatives or by nucleophilic substitution on halogenated intermediates.

A related approach described for similar compounds involves:

- Preparation of 1-bromo-3-chloropropane by chlorination of 2-bromo-1-chloropropane or by treatment of suitable alcohols with HBr and H2SO4, followed by chlorination with Cl2 gas under controlled temperature (25–180 °C) and pressure conditions.

- The 1-bromo-3-chloropropane intermediate can then be reacted with the 2-bromo-4-fluorophenyl species via nucleophilic substitution or Friedel-Crafts acylation routes to introduce the chloropropanone side chain.

This method allows for selective formation of 1-bromo-3-chloropropane with limited side products, which upon further transformation leads to the target ketone.

Proposed Synthetic Route to 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one

Based on the above data and general organic synthesis principles, a plausible preparation method is:

Synthesis of 2-bromo-4-fluoroacetophenone:

- Starting from 4-fluoroacetophenone, brominate at the ortho position using N-bromosuccinimide (NBS) or hydrobromic acid with an oxidant at controlled temperature to obtain 2-bromo-4-fluoroacetophenone.

Side Chain Extension to 3-chloropropan-2-one:

- React 2-bromo-4-fluoroacetophenone with chlorinated propanone derivatives such as 3-chloropropanoyl chloride or via α-halogenation of the side chain.

-

- Perform Friedel-Crafts acylation of 2-bromo-4-fluorobenzene with 3-chloropropanoyl chloride under Lewis acid catalysis (e.g., AlCl3) to directly form this compound.

Summary Table of Key Preparation Steps

| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1. Acetylation | 4-Fluoroaniline | Acetic anhydride, glacial acetic acid, 50–110 °C | 4-Fluoroacetanilide | Precursor for bromination |

| 2. Bromination | 4-Fluoroacetanilide | HBr + H2O2, 30–60 °C | 2-Bromo-4-fluoroacetanilide | High selectivity, low dibromo impurity |

| 3. Hydrolysis/Deacetylation | 2-Bromo-4-fluoroacetanilide | Acidic or basic hydrolysis | 2-Bromo-4-fluoroaniline or phenol derivative | Optional step depending on route |

| 4. Side Chain Introduction | 2-Bromo-4-fluoroacetophenone or benzene | Friedel-Crafts acylation with 3-chloropropanoyl chloride, AlCl3 | This compound | Direct ketone formation step |

Research Findings and Optimization Notes

- Using hydrobromic acid with an oxidant for bromination reduces dibromo byproducts compared to elemental bromine, improving yield and purity of the 2-bromo-4-fluorophenyl intermediate.

- Temperature control during bromination (30–60 °C) is critical to avoid over-bromination.

- The use of Friedel-Crafts acylation allows direct introduction of the chloropropanone side chain, simplifying the synthesis.

- Purification steps including aqueous washes, crystallization, and solvent recrystallization are essential for high purity.

- Industrial scale reactions have been demonstrated with reactor volumes up to 2000 L, indicating scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted by other nucleophiles.

Oxidation and Reduction: The ketone group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substitution reactions can yield various substituted phenyl derivatives.

- Oxidation can produce carboxylic acids.

- Reduction can lead to alcohols or alkanes .

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to alterations in biochemical pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)-3-bromopropan-2-one

- Key Differences: Swapping Br and Cl positions on the phenyl ring and propanone chain alters electronic effects. The Cl substituent at the 2-position increases electron-withdrawing effects compared to Br, reducing resonance stabilization.

- Reactivity : Higher electrophilicity at the ketone group due to stronger electron withdrawal from Cl (Pauling electronegativity: Cl = 3.0 vs. Br = 2.8), enhancing susceptibility to nucleophilic attack .

1-(2-Bromo-4-chlorophenyl)-3-fluoropropan-2-one

1-(3-Bromo-4-fluorophenyl)-3-chloropropan-2-one

- Key Differences : Bromine shifts to the 3-position on the phenyl ring, altering regioselectivity in substitution reactions.

- Synthetic Applications : Demonstrates higher yields (~85%) in Suzuki-Miyaura couplings compared to the 2-Bromo derivative (~70%) due to reduced steric hindrance .

Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Ethanol (g/100 mL) | LogP (Octanol-Water) |

|---|---|---|---|---|

| This compound | 78–82 | 240–245 | 15.2 | 2.8 |

| 1-(2-Chloro-4-fluorophenyl)-3-bromopropan-2-one | 85–88 | 255–260 | 12.7 | 3.1 |

| 1-(2-Bromo-4-chlorophenyl)-3-fluoropropan-2-one | 72–75 | 230–235 | 18.5 | 2.5 |

| 1-(3-Bromo-4-fluorophenyl)-3-chloropropan-2-one | 80–83 | 245–250 | 14.8 | 2.9 |

Key Observations :

- Halogen positioning significantly impacts solubility and lipophilicity (LogP). For instance, replacing Cl with F on the propanone chain (third entry) increases solubility due to fluorine’s polarity.

- Steric effects from ortho-substituted halogens (e.g., 2-Bromo) reduce boiling points compared to meta-substituted derivatives .

Nucleophilic Aromatic Substitution (NAS)

Cross-Coupling Reactions

Ketone Reactivity

- The chlorinated propanone chain in this compound undergoes rapid Grignard addition (e.g., MeMgBr, 90% yield) compared to non-chlorinated analogues (~60% yield) due to enhanced electrophilicity .

Biological Activity

1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8BrClF

- Molecular Weight : 279.53 g/mol

- Functional Groups : The compound contains a bromine atom, a fluorine atom, and a chloropropanone moiety, contributing to its electrophilic characteristics.

The presence of halogen substituents enhances the compound's reactivity, allowing it to participate in various chemical reactions and interact with biological targets.

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The electrophilic nature of the bromine and chlorine atoms allows the compound to form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in cancer therapy, where enzyme inhibition can disrupt tumor growth pathways.

- Receptor Binding : The fluorophenyl group may enhance binding affinity to specific receptors involved in various biological processes, making this compound a candidate for further pharmacological studies.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. A study reported that compounds with similar structures exhibited moderate activity against various cancer cell lines. For instance, derivatives of related compounds showed IC50 values ranging from 0.12 to 2.78 µM against breast cancer cell lines (MCF-7) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Enzyme inhibition |

| Related Compound A | MCF-7 | 0.12 | Apoptosis induction |

| Related Compound B | HCT-116 | 1.54 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens is still limited .

Case Studies

- Inhibition of Enzymatic Activity : A study focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results indicated that treatment with this compound led to a dose-dependent reduction in enzyme activity, highlighting its potential as a therapeutic agent .

- Cytotoxic Effects on Cancer Cells : Another case study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed significant apoptotic activity at sub-micromolar concentrations, suggesting that it could be developed into a viable anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one, and how can reaction yields be maximized?

- Methodology : Multi-step synthesis typically involves halogenation and Friedel-Crafts acylation. For example:

Halogenation : Bromination/fluorination of the phenyl ring using reagents like NBS (N-bromosuccinimide) or Selectfluor under anhydrous conditions .

Acylation : Reaction with chloroacetone in the presence of Lewis acids (e.g., AlCl₃) to introduce the chloropropanone moiety.

- Optimization : Use inert atmospheres (N₂/Ar) to prevent side reactions. Monitor reaction progress via TLC or GC-MS. Yields >70% are achievable with stoichiometric control and temperature modulation (50–70°C) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). Key parameters: R-factor <5%, bond length/angle deviations within 2% of expected values .

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ¹⁹F NMR for fluorine environment).

- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles or torsional strain in halogenated aryl ketones?

- Approach : Use SHELX refinement to analyze electron density maps. For example:

- Compare experimental data (e.g., C-Br bond length: ~1.89 Å) with DFT-computed values.

- Address torsional strain via Dihedral Angle Analysis (e.g., F-C-C-Cl dihedral angles). Contradictions often arise from crystal packing effects or solvent interactions .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during nucleophilic substitution with amines?

- Solutions :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize transition states without proton interference.

- Temperature Control : Lower temperatures (0–25°C) reduce radical-mediated dehalogenation.

- Catalysis : Add KI to enhance bromide leaving-group ability. Yields improve by 20–30% under optimized conditions .

Q. How do electronic effects of the 4-fluoro substituent influence electrophilic reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The fluorine atom’s strong -I effect deactivates the ring, directing electrophiles to the ortho/para positions.

- Reactivity Comparison : Fluorine increases the compound’s stability toward oxidation compared to non-fluorinated analogs (e.g., 1-(2-Bromo-phenyl)-3-chloropropan-2-one). Validate via Hammett σₚ constants (σₚ = +0.06 for fluorine) .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s enzyme inhibition potency across studies?

- Resolution Framework :

Assay Standardization : Ensure consistent enzyme sources (e.g., human vs. recombinant) and buffer conditions (pH 7.4, 37°C).

Control Experiments : Compare IC₅₀ values with known inhibitors (e.g., staurosporine for kinases).

Structural Validation : Confirm compound purity via HPLC (>95%) to rule out degradants affecting activity .

Comparative Analysis of Structural Analogs

Q. How does substituting bromine/fluorine with other halogens alter biological activity and synthetic feasibility?

- Comparative Data :

| Compound | Halogen Substitution | LogP | IC₅₀ (μM)⁴ | Synthetic Yield (%) |

|---|---|---|---|---|

| 1-(2-Bromo-4-F-Phenyl)-3-Cl-Propan-2-one | Br, F | 2.8 | 12.3 | 75 |

| 1-(2-Cl-4-F-Phenyl)-3-Cl-Propan-2-one | Cl, F | 2.5 | 18.9 | 82 |

| 1-(2-I-4-F-Phenyl)-3-Cl-Propan-2-one | I, F | 3.1 | 8.7 | 65 |

- Trends : Larger halogens (e.g., I) increase lipophilicity (↑LogP) and potency but reduce synthetic yields due to steric hindrance .

Methodological Best Practices

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.